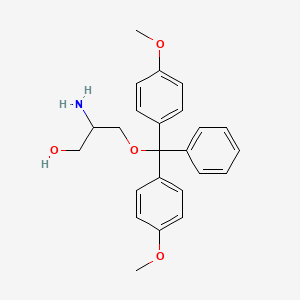
1-O-(4,4'-Dimethoxytrityl)-2-aminopropan-3-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-O-(4,4’-Dimethoxytrityl)-2-aminopropan-3-ol is a chemical compound primarily used in the synthesis of oligonucleotides. The compound features a 4,4’-dimethoxytrityl (DMT) protecting group, which is commonly employed in the protection of hydroxyl groups during chemical synthesis. This compound is particularly significant in the field of nucleic acid chemistry, where it serves as a key intermediate in the preparation of various oligonucleotide analogs.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-O-(4,4’-Dimethoxytrityl)-2-aminopropan-3-ol typically involves the protection of the hydroxyl group of 2-aminopropan-3-ol with the 4,4’-dimethoxytrityl chloride. The reaction is carried out in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions generally include:
Temperature: Room temperature to slightly elevated temperatures.
Solvent: Dichloromethane or other suitable organic solvents.
Reaction Time: Several hours to ensure complete protection of the hydroxyl group.
Industrial Production Methods: On an industrial scale, the production of 1-O-(4,4’-Dimethoxytrityl)-2-aminopropan-3-ol follows similar synthetic routes but with optimized reaction conditions to enhance yield and purity. The use of automated synthesis equipment and continuous flow reactors can further streamline the production process, ensuring consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions: 1-O-(4,4’-Dimethoxytrityl)-2-aminopropan-3-ol undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding nitroso or nitro derivatives.
Substitution: The DMT group can be selectively removed under acidic conditions, allowing for further functionalization of the hydroxyl group.
Coupling Reactions: The compound can participate in coupling reactions with phosphoramidites to form oligonucleotide chains.
Common Reagents and Conditions:
Oxidation Reagents: Hydrogen peroxide, sodium periodate.
Substitution Reagents: Trifluoroacetic acid, dichloroacetic acid.
Coupling Reagents: Phosphoramidites, tetrazole-based activators.
Major Products:
Oxidation Products: Nitroso or nitro derivatives.
Substitution Products: Deprotected hydroxyl derivatives.
Coupling Products: Oligonucleotide chains with protected or unprotected hydroxyl groups.
Scientific Research Applications
1-O-(4,4’-Dimethoxytrityl)-2-aminopropan-3-ol has a wide range of applications in scientific research, particularly in the fields of chemistry, biology, and medicine:
Chemistry: Used as a key intermediate in the synthesis of oligonucleotides and other nucleic acid analogs.
Biology: Employed in the preparation of DNA and RNA probes for various molecular biology techniques, including PCR and sequencing.
Medicine: Utilized in the development of antisense oligonucleotides and siRNA for therapeutic applications.
Industry: Applied in the production of diagnostic kits and biosensors for detecting specific nucleic acid sequences.
Mechanism of Action
The mechanism of action of 1-O-(4,4’-Dimethoxytrityl)-2-aminopropan-3-ol primarily involves its role as a protecting group in oligonucleotide synthesis. The DMT group protects the hydroxyl group during the synthesis process, preventing unwanted side reactions. Upon completion of the synthesis, the DMT group can be selectively removed under acidic conditions, revealing the free hydroxyl group for further functionalization or analysis.
Comparison with Similar Compounds
1-O-(4,4’-Dimethoxytrityl)-2-aminopropan-3-ol can be compared with other similar compounds used in oligonucleotide synthesis:
1-O-(4,4’-Dimethoxytrityl)-3-aminopropan-2-ol: Similar structure but with different positioning of the amino and hydroxyl groups.
1-O-(4,4’-Dimethoxytrityl)-3-O-(N-biotinyl-3-aminopropyl)glycerol: Contains a biotinyl group for specific applications in biotin-streptavidin interactions.
5’-O-(4,4’-Dimethoxytrityl)-2’-deoxythymidine: Used in the synthesis of DNA oligonucleotides with a protected 5’-hydroxyl group.
The uniqueness of 1-O-(4,4’-Dimethoxytrityl)-2-aminopropan-3-ol lies in its specific application for protecting the hydroxyl group during oligonucleotide synthesis, providing a versatile tool for researchers in nucleic acid chemistry.
Properties
Molecular Formula |
C24H27NO4 |
|---|---|
Molecular Weight |
393.5 g/mol |
IUPAC Name |
2-amino-3-[bis(4-methoxyphenyl)-phenylmethoxy]propan-1-ol |
InChI |
InChI=1S/C24H27NO4/c1-27-22-12-8-19(9-13-22)24(29-17-21(25)16-26,18-6-4-3-5-7-18)20-10-14-23(28-2)15-11-20/h3-15,21,26H,16-17,25H2,1-2H3 |
InChI Key |
NSESDOQTZQNHLZ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=C(C=C3)OC)OCC(CO)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















